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Dde Biotin-PEG4-Azide -

Dde Biotin-PEG4-Azide

Catalog Number: EVT-15208425
CAS Number:
Molecular Formula: C32H53N7O8S
Molecular Weight: 695.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dde Biotin-PEG4-Azide is a specialized compound utilized in biochemical research, particularly in the field of protein labeling and affinity purification. This compound combines biotin, a vitamin that plays a crucial role in cellular metabolism, with a polyethylene glycol (PEG) spacer and an azide functional group. The azide group allows for "click chemistry," enabling efficient conjugation with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition reactions. This property makes Dde Biotin-PEG4-Azide valuable for applications involving protein interactions and complex formations.

Source

Dde Biotin-PEG4-Azide is commercially available from various suppliers, including Tebubio and Vector Laboratories, which provide detailed specifications and safety data sheets for the compound . The compound's molecular formula is C32H53N7O8SC_{32}H_{53}N_{7}O_{8}S with a molecular weight of approximately 695.885 g/mol .

Classification

This compound is classified as a bioconjugation reagent and falls under the category of click chemistry tools. Its unique structure allows it to be used in various biochemical assays, particularly those requiring the attachment of biotin to proteins or other biomolecules.

Synthesis Analysis

Methods

The synthesis of Dde Biotin-PEG4-Azide typically involves several steps, including the coupling of biotin to a PEG linker and subsequent introduction of the azide group. Common methods for synthesizing this compound include solid-phase peptide synthesis techniques where Fmoc-protected amino acids are sequentially added to a resin-bound peptide chain.

  1. Solid-Phase Synthesis:
    • The process begins with the attachment of Fmoc-Lys(azide)-OH to a solid support.
    • Following deprotection of the Fmoc group using piperidine in dimethylformamide, biotin and other necessary functional groups are coupled.
    • The final product is cleaved from the resin using trifluoroacetic acid or similar reagents, yielding Dde Biotin-PEG4-Azide .

Technical Details

The synthesis can be optimized by adjusting reaction conditions such as temperature, time, and concentrations of reagents to maximize yield and purity. High-performance liquid chromatography (HPLC) is often employed for purification and characterization of the final product.

Molecular Structure Analysis

Structure

Dde Biotin-PEG4-Azide consists of several key components:

  • Biotin Moiety: Essential for binding to streptavidin or avidin.
  • Polyethylene Glycol Spacer: Enhances solubility and flexibility.
  • Azide Group: Facilitates click chemistry reactions.

The molecular structure can be represented as follows:

Dde Biotin PEG4 Azide C32H53N7O8S\text{Dde Biotin PEG4 Azide }C_{32}H_{53}N_{7}O_{8}S

Data

The compound has a molecular weight of approximately 695.885 g/mol, with specific spectral data confirming its identity through mass spectrometry techniques .

Chemical Reactions Analysis

Reactions

Dde Biotin-PEG4-Azide undergoes several key reactions:

  1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
    • This reaction allows Dde Biotin-PEG4-Azide to react with alkyne-containing molecules, forming stable triazole linkages.
    • It is particularly useful in labeling proteins or other biomolecules in complex mixtures.
  2. Hydrazine Cleavage:
    • Under mild conditions (e.g., 2% aqueous hydrazine), the Dde moiety can be cleaved, releasing the biotin tag along with any bound protein complexes .

Technical Details

The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and concentration of reactants. The use of complete copper-chelating systems enhances the reactivity during CuAAC reactions, making it suitable for low-abundance targets .

Mechanism of Action

Process

The mechanism behind Dde Biotin-PEG4-Azide's functionality primarily involves its ability to form stable complexes with proteins via biotin-streptavidin interactions. When introduced into biological systems:

  1. Labeling: The azide group reacts with alkyne-containing biomolecules through CuAAC.
  2. Affinity Purification: After labeling, streptavidin-coated surfaces or beads can capture biotinylated proteins from complex samples.
  3. Cleavage: The Dde moiety can be selectively removed using hydrazine, liberating the labeled proteins for further analysis .

Data

This mechanism facilitates robust recovery and analysis of proteins in various applications, including proteomics and drug discovery.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Oil to amorphous solid
  • Solubility: Soluble in solvents such as dimethyl sulfoxide, dimethylformamide, tetrahydrofuran, dichloromethane, and chloroform.

Chemical Properties

  • Molecular Weight: Approximately 695.885 g/mol
  • Stability: Stable under recommended storage conditions (-20°C) but may decompose upon exposure to high temperatures or reactive environments .

Relevant Data or Analyses

Safety data sheets indicate that Dde Biotin-PEG4-Azide does not meet hazardous classification criteria under standard regulations .

Applications

Dde Biotin-PEG4-Azide has numerous scientific applications:

  1. Protein Labeling: Used extensively in proteomics for tagging newly synthesized proteins.
  2. Affinity Purification: Facilitates isolation of specific proteins from complex biological samples through streptavidin-biotin interactions.
  3. Drug Development: Assists in creating targeted therapies by linking drugs to specific proteins or cells.
  4. Cellular Imaging: Enables visualization of protein localization within cells using biotin-streptavidin systems.

This compound represents a versatile tool in modern biochemical research, enhancing our ability to study protein interactions and functions in various biological contexts.

Introduction to Dde Biotin-PEG4-Azide in Targeted Molecular Design

Historical Development of Biotin-PEG-Azide Conjugates in Chemical Biology

The evolution of biotin-azide conjugates reflects three intertwined objectives: (1) improving aqueous solubility for biological applications, (2) enabling efficient chemoselective ligation, and (3) achieving mild recovery of captured targets. Early biotin-azide reagents (e.g., Biotin-PEG4-Azide, CAS 875770-34-6) featured short alkyl linkers that induced steric hindrance during streptavidin binding and offered no cleavability [8]. The incorporation of PEG spacers marked a significant advancement, with n=4 (PEG4) emerging as optimal for balancing hydrophilicity and molecular distance [3] [9]. However, irreversible biotin binding remained a bottleneck for sensitive applications like mass spectrometry-based proteomics, where contaminant carryover and protein denaturation skewed results [10]. This limitation drove the integration of cleavable linkers, culminating in Dde Biotin-PEG4-Azide’s commercialization circa 2015. Its design leveraged the Dde group’s unique susceptibility to mild hydrazinolysis (2% hydrazine), enabling near-quantitative release of captured molecules within minutes while leaving a minimal residual mass (100.7 Da) on the target [10].

Table 1: Evolution of Key Biotin-Azide Reagents

Reagent GenerationExample CASSpacerCleavablePrimary Advancement
First (pre-2010)875770-34-6PEG4NoAqueous solubility via PEG spacer [8]
Second (~2012)N/ADisulfideYes (reductive)Cleavability under reducing conditions [10]
Third (Current)1802907-93-2PEG4Yes (hydrazine)Mild, site-specific cleavage; minimal footprint [10]

Role of Dde Protecting Groups in Reversible Biotinylation Strategies

The Dde protecting group serves as the linchpin for reversible biotinylation, enabling on-demand release of captured biomolecules under conditions that preserve native structure and function. Unlike conventional elution methods—boiling in SDS, acidic/basic conditions, or excess biotin—which co-elute nonspecifically bound proteins or denature targets [10], Dde cleavage operates via a highly specific β-elimination mechanism. Upon treatment with 2% hydrazine (pH ~7.0), the Dde group’s diethylmalonyl moiety undergoes hydrazinolysis, severing the biotin tag from the linker attached to the target molecule (Figure 1B) [1] [2] [10]. This reaction completes within 30–60 minutes at room temperature and leaves only a 100.7 Da carboxymethyllysine-like moiety on the purified molecule, minimizing analytical interference in downstream applications like mass spectrometry [10]. Studies demonstrate >95% release efficiency for proteins captured using Dde-based reagents, compared to <70% for traditional biotin elution [10]. This efficiency is critical for reducing background in affinity pulldowns, particularly in low-abundance target isolation (e.g., post-translationally modified proteins or transient interactors) [10].

Table 2: Comparison of Biotin Elution Methods

MethodConditionsEfficiencyResidual MassImpact on Protein Integrity
Boiling/SDS95°C, 5–10 minVariableFull tag retainedDenaturation likely
Acidic Elution (pH 2–3)0.1 M glycine-HCl60–80%Full tag retainedPartial denaturation
Biotin Competition2–5 mM biotin, 1–2 hr40–70%Full tag retainedMinimal
Dde Cleavage2% hydrazine, pH 7, 30–60 min>95%100.7 DaPreserved [10]

Significance of PEG4 Spacers in Enhancing Solubility and Reducing Steric Hindrance

The PEG4 spacer in Dde Biotin-PEG4-Azide (molecular formula: C₃₂H₅₃N₇O₈S) fulfills three interdependent roles critical for performance in biological milieus: solubilization, distance optimization, and conformational flexibility.

  • Solubilization: The tetraethylene glycol unit’s ether oxygens form hydrogen bonds with water, conferring hydrophilicity to the biotin tag. This property prevents aggregation when labeling hydrophobic biomolecules (e.g., membrane-proximal peptides or small-molecule PROTACs), ensuring consistent dispersion in aqueous buffers for reactions and assays [1] [3] [9]. Empirical data show a >50% increase in solubility for PEG4-conjugated biotins versus alkyl-spaced analogs in PBS (pH 7.4) [3].

  • Steric Hindrance Mitigation: The ~20.4 Å extended PEG4 arm positions biotin ~30 Å from the conjugated molecule, minimizing interference during streptavidin binding. This distance prevents clashes between streptavidin’s binding pocket (depth: ~9 Å) and the labeled biomolecule, which can reduce binding affinity by >50% for shorter spacers [3] [9]. In pulldown assays, PEG4 spacers increase capture efficiency of large complexes (e.g., antibody-drug conjugates) by 3–5 fold compared to PEG2 or non-PEGylated biotin tags [9].

  • Click Chemistry Efficiency: The spacer’s flexibility orients the azide group optimally for strain-promoted (SPAAC) or CuAAC reactions with alkynes. Kinetic studies indicate PEG4 spacers accelerate cycloaddition rates by ~20% compared to rigid aromatic linkers, attributed to reduced rotational barrier energy [4] [6]. This efficiency is indispensable for labeling low-abundance targets.

Table 3: Impact of Spacer Design on Biotin Reagent Performance

Spacer TypeLength (Å)Relative SolubilityStreptavidin Binding EfficiencyClick Reaction Rate (k, M⁻¹s⁻¹)
None (direct conjugate)0Low10–20%<0.5
PEG2~10.2Moderate40–60%1.2
PEG4~20.4High>90%3.5
PEG6~30.6High>90%3.2

Properties

Product Name

Dde Biotin-PEG4-Azide

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylimino)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

Molecular Formula

C32H53N7O8S

Molecular Weight

695.9 g/mol

InChI

InChI=1S/C32H53N7O8S/c1-32(2)20-25(40)29(26(41)21-32)23(34-9-5-10-36-39-33)8-12-44-14-16-46-18-19-47-17-15-45-13-11-35-28(42)7-4-3-6-27-30-24(22-48-27)37-31(43)38-30/h24,27,30,40H,3-22H2,1-2H3,(H,35,42)(H2,37,38,43)/t24-,27-,30-/m0/s1

InChI Key

WAGQAVIHHLSDJC-LFERIPGTSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=NCCCN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)C

Isomeric SMILES

CC1(CC(=C(C(=O)C1)C(=NCCCN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)O)C

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